Rac Darifenacin-d4 is a deuterated form of Darifenacin, a selective M3 muscarinic receptor antagonist. It serves primarily as an internal standard in LC-MS/MS methods for quantifying Darifenacin in biological samples, especially during bioequivalence and pharmacokinetic studies []. The four deuterium atoms replace hydrogen atoms in the molecule, increasing its mass while maintaining similar chemical behavior to Darifenacin. This mass difference allows for differentiation and accurate quantification of Darifenacin in the presence of its metabolites and other compounds.
Rac Darifenacin-d4 can be synthesized through various chemical processes, often utilizing deuterated solvents and reagents to incorporate deuterium into the molecular structure. Its synthesis is vital for research purposes, particularly in understanding drug metabolism and pharmacodynamics.
Rac Darifenacin-d4 falls under the category of pharmaceutical compounds, specifically classified as a muscarinic antagonist. It is part of the broader class of drugs used to manage urinary incontinence and overactive bladder conditions.
The synthesis of Rac Darifenacin-d4 typically involves several steps that include:
The synthetic route may involve key reactions such as amination, alkylation, and cyclization, which are common in the preparation of complex organic molecules. The use of advanced techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is essential for confirming the structure and purity of the synthesized compound.
The molecular formula for Rac Darifenacin-d4 is C22H24D4N2O2S, indicating that it contains four deuterium atoms replacing hydrogen atoms in the original Darifenacin structure. The presence of these deuterium atoms can significantly influence the compound's behavior in biological systems.
Rac Darifenacin-d4 undergoes various chemical reactions typical for pharmaceutical compounds, including:
Kinetic studies may be conducted to evaluate the rate of these reactions, providing insights into the compound's stability and efficacy as a therapeutic agent.
Rac Darifenacin-d4 acts primarily as an antagonist at the M3 muscarinic receptors located in the bladder. By blocking these receptors, it inhibits bladder contractions, thereby reducing symptoms associated with overactive bladder.
Relevant data from physicochemical analyses include melting point determination and spectral data (NMR, IR) confirming structural integrity post-synthesis.
Rac Darifenacin-d4 serves several important roles in scientific research:
The molecular architecture of rac-Darifenacin-d4 (chemical name: 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d4]-α,α-diphenyl-3-pyrrolidineacetamide) consists of a 2,2-diphenylacetamide core connected to a pyrrolidine moiety, which is further linked to a 2,3-dihydrobenzofuran group. The defining structural feature is the substitution of four hydrogen atoms with deuterium at the ethyl linker connecting the benzofuran and pyrrolidine rings, specifically at the -CH₂-CH₂- position, transforming it into -CD₂-CD₂- [2] [5]. This modification yields a molecular formula of C₂₈H₂₆D₄N₂O₂ and a molecular weight of 430.57 g/mol, creating a 4 Dalton mass increase compared to the unlabeled darifenacin (C₂₈H₃₀N₂O₂, MW: 426.56 g/mol) [1] [2].
Property | Specification | Research Significance |
---|---|---|
Molecular Formula | C₂₈H₂₆D₄N₂O₂ | Distinct mass signature for MS detection |
Molecular Weight | 430.57 g/mol | ~4 Da heavier than non-deuterated darifenacin |
Deuterium Position | Ethyl linker (-CD₂-CD₂-) between benzofuran and pyrrolidine | Maintains receptor binding affinity |
Purity Specifications | >95% (HPLC) [2] [5] | Ensures analytical accuracy in quantification |
IUPAC Name | 2,2-diphenyl-2-{1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}acetamide | Precise chemical description |
Salt Form Availability | Hydrobromide (HBr salt: C₂₈H₂₆D₄N₂O₂·HBr) [4] | Enhanced solubility for analytical applications |
The deuterium incorporation maintains the spatial dimensions and electronic properties nearly identical to the protiated molecule, ensuring comparable chromatographic behavior while providing distinct mass spectrometry differentiation. This compound typically presents as a neat solid or hydrobromide salt, with suppliers guaranteeing high chemical purity (>95% by HPLC) to ensure reliability in sensitive analytical applications [4] [5]. The isotopic purity, though less frequently specified, is presumed sufficient to avoid significant isotopic interference in mass spectrometric analyses.
Deuterium labeling serves multiple critical functions in pharmaceutical research, particularly in drug development and bioanalysis:
Mass Spectrometry Internal Standards: rac-Darifenacin-d4's primary application lies in its use as an internal standard for quantifying darifenacin concentrations in biological matrices (plasma, urine, tissues) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The near-identical chemical behavior ensures co-elution with the analyte during chromatographic separation, while the +4 Da mass shift enables distinct detection in selected reaction monitoring (SRM) transitions. This corrects for matrix effects, extraction efficiency variations, and instrument fluctuations, significantly improving analytical accuracy and precision [4] [5].
Metabolic Stability Assessment: While not directly demonstrated in the search results for rac-Darifenacin-d4, deuterium labeling generally exploits the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) resists enzymatic cleavage. This can potentially slow metabolism at specific sites, allowing researchers to identify metabolic soft spots and pathways. Though the ethyl linker in darifenacin isn't a primary metabolic site, deuterium substitution might subtly influence the oxidation kinetics of adjacent positions [2].
Tracing Drug Distribution and Fate: The distinct mass signature allows unambiguous tracking of darifenacin and its metabolites in complex in vitro and in vivo systems. This is crucial for conducting absorption, distribution, metabolism, and excretion (ADME) studies, especially when differentiating administered drug from endogenous compounds. Researchers can precisely quantify parent drug levels even in the presence of structurally similar metabolites, providing clearer pharmacokinetic profiles [4].
Application Context | Advantage Offered by rac-Darifenacin-d4 | Impact on Research Quality |
---|---|---|
LC-MS/MS Quantification | Eliminates ion suppression/enhancement artifacts via co-elution | Enhances accuracy (reduces bias), improves precision (reduces RSD%) |
Metabolic Stability Assays | Potential to probe isotope effects on specific metabolic pathways | Reveals enzymatic mechanisms, guides molecular design |
Pharmacokinetic Profiling | Enables differentiation from endogenous compounds & metabolites | Yields cleaner, more reliable PK parameters (AUC, Cmax, t½) |
Cross-Study Comparability | Provides universal reference standard | Facilitates data comparison across labs and studies |
Sample Preparation Recovery | Corrects for losses during extraction and processing | Improves robustness of bioanalytical methods |
The use of rac-Darifenacin-d4 exemplifies best practices in modern bioanalysis, where deuterated internal standards are indispensable for meeting regulatory requirements for selectivity, accuracy, and precision in drug quantification, particularly during preclinical and clinical development stages [4] [5].
Darifenacin possesses a chiral center at the pyrrolidine ring carbon bearing the diphenylacetamide group. The therapeutic drug (marketed as Enablex® or Emselex®) is the single pharmacologically active (S)-enantiomer. rac-Darifenacin-d4, as implied by the "rac-" prefix, is the racemic mixture containing equal parts of both (R)- and (S)-enantiomers labeled with deuterium [3].
Receptor Binding and Pharmacological Activity: The (S)-enantiomer (enantiopure darifenacin) exhibits high affinity and selectivity for the human M₃ muscarinic receptor (Kᵢ = 0.76 nM), crucial for its therapeutic effect in overactive bladder by inhibiting bladder smooth muscle contraction. The (R)-enantiomer displays significantly lower affinity (typically orders of magnitude weaker). Consequently, the racemic mixture rac-Darifenacin-d4 possesses only half the molar potency of the enantiopure (S)-darifenacin-d4 concerning M₃ receptor antagonism [3] [6].
Analytical Equivalence Despite Stereochemical Difference: Crucially, for its primary application as an internal standard, the racemic nature of rac-Darifenacin-d4 does not impede its analytical utility. Both enantiomers co-elute chromatographically with their respective unlabeled enantiomers in standard reversed-phase LC methods unless chiral chromatography is employed. Therefore, rac-Darifenacin-d4 effectively serves as an internal standard for quantifying total (S)-darifenacin (the active drug) in biological samples. The deuterated (R)-enantiomer does not interfere with the detection or quantification of the pharmacologically relevant (S)-enantiomer due to their distinct mass signatures and chromatographic separation from the analyte in non-chiral methods [5].
Synthesis and Availability Considerations: Producing enantiopure deuterated (S)-darifenacin-d4 would require complex asymmetric synthesis or chiral separation techniques after deuteration, significantly increasing cost and complexity with minimal analytical benefit for most quantification purposes. The synthesis of the racemic mixture (rac-Darifenacin-d4) is more straightforward and cost-effective, making it the practical choice for widespread use as an internal standard [1] [2] [5].
Property | rac-Darifenacin-d4 (Racemic Mixture) | (S)-Darifenacin (Enantiopure Drug) | Relevance for rac-Darifenacin-d4 Use |
---|---|---|---|
Stereochemical Composition | 50% (R)-isomer, 50% (S)-isomer | >99% (S)-isomer | Defines receptor binding potency |
M₃ Receptor Affinity (Kᵢ) | Reduced (reflects ~50% active isomer) | High (0.76 nM) [5] [6] | Irrelevant for analytical use as IS |
Therapeutic Activity | Inactive (as a mixture for therapy) | Active (reduces bladder contractions) | Not applicable - not used therapeutically |
Function in Research | Mass Spectrometry Internal Standard | Active pharmaceutical ingredient (API) | Primary role defined |
Chromatographic Behavior vs Non-deuterated (S)-enantiomer | Co-elutes as separate peaks (due to D-label) | Identical retention to non-deut. (S)-enantiomer | Enables specific detection |
Cost & Synthetic Accessibility | Moderate (racemic synthesis) | High (asymmetric synthesis/resolution required) | Key reason for racemic form's prevalence as IS |
Supplier | Catalog Number | Format | Purity Specification | Molecular Weight Listed | Salt Form |
---|---|---|---|---|---|
Santa Cruz Biotechnology | sc-219819 | 1 mg Neat | Refer to CoA [1] | 430.57 | Neat (free base) |
LGC Standards | TRC-D193402-10MG | Neat | >95% (HPLC) [2] | 430.57 | Neat (free base) |
Veeprho | DVE00459 | In-stock | Not specified | 430.59 (free base) + 80.91 (HBr) = 511.5 | Hydrobromide (HBr) [4] |
Bertin Bioreagent | 33701 | Not specified | Not specified | Not specified | Not specified [5] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3